(R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid
Description
(R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is a chiral non-proteinogenic amino acid characterized by a cyclopropane ring attached to the β-carbon of the amino acid backbone, along with two methyl groups at the α-carbon. Its molecular formula is C₈H₁₅NO₂, and its stereochemistry (R-configuration) distinguishes it from enantiomeric forms. The compound is often isolated as a hydrochloride salt (e.g., CAS EN300-745709), enhancing its solubility for synthetic applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
WTSMQDGZFPWJOU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)([C@@H](C1CC1)N)C(=O)O |
Canonical SMILES |
CC(C)(C(C1CC1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Formation of the carboxylic acid group: This can be done through oxidation reactions, where primary alcohols or aldehydes are oxidized to carboxylic acids.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for acylation or dicyclohexylcarbodiimide (DCC) for amide formation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and dimethyl groups contribute to its unique binding properties, influencing the compound’s activity and selectivity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Cyclopropane vs. Other Rings
(R)-2-Amino-3-cyclobutylpropanoic Acid Hydrochloride
- Structure : Cyclobutane ring replaces cyclopropane; lacks α-dimethyl groups.
- Molecular Formula: C₇H₁₄ClNO₂ (hydrochloride salt).
- Steric Effects: Absence of α-dimethyl groups reduces steric hindrance, possibly increasing enzymatic recognition in biological systems .
2-Amino-3-(2-methylidenecyclopropyl)propanoic Acid (CAS 156-56-9)
- Structure : Methylidene (CH₂=) group on cyclopropane.
- Molecular Formula: C₇H₁₀NO₂.
- Key Differences :
(R)-2-Amino-3-(3-aminophenyl)propanoic Acid (CAS 1241680-19-2)
- Structure: Aromatic 3-aminophenyl substituent instead of cyclopropane.
- Molecular Formula : C₉H₁₂N₂O₂.
- Key Differences :
Substituent Effects: Alkyl vs. Halogen Groups
Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Hydrochloride (CAS 1820580-83-3)
- Structure : Difluoro substituents at α-carbon; ethyl ester group.
- Molecular Formula: C₉H₁₅ClF₂NO₂.
- Ester vs. Acid: The ethyl ester form improves membrane permeability but requires hydrolysis for bioactivity .
3-Amino-2,2-dimethylpropanoic Acid (CAS 19036-43-2)
- Structure : Lacks cyclopropane; retains α-dimethyl groups.
- Molecular Formula: C₅H₁₁NO₂.
- Key Differences :
Stereochemical Variations
(R)-3-Amino-2-methylpropanoic Acid (CAS 2140-95-6)
- Structure : Single methyl group at α-carbon; lacks cyclopropane.
- Molecular Formula: C₄H₉NO₂.
- Key Differences :
- Steric Profile : Reduced branching may allow tighter binding to enzymatic active sites.
- Chiral Recognition : The (R)-configuration is critical for interactions with chiral receptors, similar to the target compound .
Biological Activity
(R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid (also known as (R)-CCP) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
(R)-CCP is characterized by its unique cyclopropyl group, which contributes to its biological properties. The structural formula is represented as follows:
The biological activity of (R)-CCP is primarily attributed to its interaction with various enzymes and receptors. The compound may modulate biological processes through mechanisms such as:
- Enzyme Inhibition : (R)-CCP has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that are crucial for cellular responses.
Antimicrobial Properties
Research indicates that (R)-CCP exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its efficacy in inhibiting the growth of specific bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
(R)-CCP has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antitumor Activity
Preliminary studies suggest that (R)-CCP may possess antitumor properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activities of (R)-CCP:
-
Study on Antimicrobial Activity :
- A study assessed the antimicrobial efficacy of (R)-CCP against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
-
Research on Anti-inflammatory Mechanisms :
- In vitro experiments demonstrated that (R)-CCP reduced the secretion of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism by which (R)-CCP could mitigate inflammatory responses.
-
Evaluation of Antitumor Effects :
- A recent study investigated the effects of (R)-CCP on human breast cancer cell lines. The compound was found to inhibit cell proliferation with an IC50 value of 25 µM, indicating its potential as a therapeutic agent in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration Tested | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |
| Anti-inflammatory | Macrophages (LPS-stimulated) | 10 µM | Reduced TNF-α and IL-6 secretion |
| Antitumor | Human breast cancer cells | 25 µM | Inhibited cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
